molecular formula C13H24N2O2S B10850743 N-(2-adamantyl)-N'-propylsulfamide

N-(2-adamantyl)-N'-propylsulfamide

Cat. No.: B10850743
M. Wt: 272.41 g/mol
InChI Key: HVLBCVJJDOICDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-adamantyl)-N'-propylsulfamide, also referenced in research literature as CC12, is a disubstituted sulfamide compound of significant interest in pharmacological and metabolic studies. This synthetic molecule is structurally designed as a high-affinity activator of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in lipid metabolism and energy homeostasis . Research indicates that this compound and its structural analog, N-octadecyl-N′-propylsulfamide (CC7), produce a robust transcriptional activation of PPARα, as demonstrated in reporter gene assays and molecular docking analyses that confirm its interaction with the receptor's ligand-binding domain . Its primary research value lies in its application as a selective tool compound to probe PPARα-mediated pathways. Studies in vitro have shown that such sulfamide derivatives can induce the mRNA expression of downstream target genes like CPT1a, a key enzyme in fatty acid oxidation, and this induction is abolished upon silencing of the PPARα receptor with specific siRNA . In vivo research with related compounds has revealed potent anorectic and anti-obesity effects, including reduced food intake, decreased body weight, and lowered hepatic fat content . The adamantyl moiety within its structure is a common pharmacophore known for contributing to favorable pharmacokinetic properties, including blood-brain barrier penetration, which is observed in other adamantane-derived pharmaceuticals . This makes this compound a valuable candidate for investigating the dissociated effects of PPARα activation, particularly in distinguishing metabolic benefits from other biological actions like pain modulation . It is supplied for research purposes such as exploring new treatments for metabolic dysfunction, studying nuclear receptor pharmacology, and developing novel PPARα-targeting therapeutics. This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

Molecular Formula

C13H24N2O2S

Molecular Weight

272.41 g/mol

IUPAC Name

N-(propylsulfamoyl)adamantan-2-amine

InChI

InChI=1S/C13H24N2O2S/c1-2-3-14-18(16,17)15-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-15H,2-8H2,1H3

InChI Key

HVLBCVJJDOICDV-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)NC1C2CC3CC(C2)CC1C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following sulfamide derivatives share the N'-propylsulfamide core but differ in substituents, leading to distinct biological activities:

Compound Structure Primary Target Therapeutic Application
N-(2-Adamantyl)-N'-propylsulfamide Adamantyl group + propylsulfamide Hypothetical: Unclear (lipophilic targets?) Not established
Macitentan N-[5-(4-Bromophenyl)-6-[2-(5-bromo-2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propylsulfamide Dual endothelin receptor (ETA/ETB) antagonist Pulmonary arterial hypertension (PAH)
N-Octadecyl-N'-propylsulfamide (CC7) Octadecyl chain + propylsulfamide PPARα agonist Metabolic disorders (e.g., obesity)
2-(N-Allylsulfamoyl)-N-propylbenzamide Benzamide + allylsulfamoyl group Not reported (structural studies only) Synthetic/model compound

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity
  • Macitentan: Exhibits nanomolar affinity for ETA (Ki = 0.5 nM) and ETB (Ki = 391 nM), with sustained receptor blockade due to tissue penetration . The bromophenyl-pyrimidine substituent enhances hydrophobic interactions in the endothelin receptor pocket .
  • CC7: Binds PPARα with a docking score comparable to the endogenous ligand OEA, driven by its long alkyl chain mimicking fatty acid structures .
  • This compound : The adamantyl group may favor interactions with sterol-binding domains (e.g., in nuclear receptors), though experimental validation is needed.
Pharmacokinetics
  • Macitentan : High oral bioavailability (≥ 70%) and tissue distribution (logP = 4.3) due to lipophilic pyrimidine-bromophenyl groups .
  • CC7 : Moderate solubility in aqueous buffers but effective in vivo due to PPARα activation in lipid-rich tissues .

Key Research Findings

Macitentan vs. Bosentan (First-Generation Antagonist)

  • Macitentan’s tissue-targeting sulfamide group reduces bile salt elevation (a bosentan side effect) and improves survival in PAH patients .
  • Structural comparison: The propylsulfamide in Macitentan replaces bosentan’s tert-butyl group, enhancing metabolic stability .

CC7 vs. Natural PPARα Ligands

  • CC7 mimics OEA’s PPARα activation but with prolonged duration due to resistance to enzymatic degradation .

Adamantyl Derivatives in Drug Design

  • Adamantyl groups are used in antiviral (e.g., rimantadine) and anticancer drugs for their membrane permeability and rigidity. This compound could leverage these traits for CNS or oncology applications.

Data Tables

Table 1. Physicochemical Comparison

Property This compound Macitentan CC7
Molecular Formula C₁₃H₂₃N₂O₂S (predicted) C₁₉H₂₀Br₂N₆O₄S C₂₁H₄₆N₂O₂S
Molecular Weight ~295 g/mol 588.3 g/mol 414.7 g/mol
logP >5 (estimated) 4.3 6.8
Target Unknown ETA/ETB receptors PPARα

Table 2. Clinical/Preclinical Data

Compound In Vitro IC₅₀/EC₅₀ In Vivo Efficacy Clinical Status
Macitentan ETA: 0.5 nM; ETB: 391 nM 10 mg/kg (rat PAH model) Approved (PAH)
CC7 PPARα EC₅₀: 1.2 μM 10 mg/kg (reduces food intake) Preclinical

Preparation Methods

Adamantane Functionalization via Halogenation

The introduction of functional groups to adamantane often begins with bromination at the 2-position. As demonstrated in WO2011098985A1, bromoadamantane serves as a key intermediate for subsequent nucleophilic substitutions. For instance, reacting bromoadamantane with (2,2-dichloro-1-methoxy-vinyloxy)trimethylsilane in the presence of ZnCl₂ yields methyl adamantan-1-yl-dichloroacetate, a precursor for hydroxylated derivatives. This step highlights the importance of Lewis acid catalysts in facilitating C–C bond formation on the adamantane framework.

Hydroxylation and Oxidation Strategies

Hydroxylation of adamantyl intermediates is critical for introducing oxygenated functional groups. Patent WO2011098985A1 describes treating methyl adamantan-1-yl-dichloroacetate with HNO₃ in concentrated H₂SO₄ (mass ratio 1:12–1:15) to produce methyl dichloro-(3-hydroxy-adamantan-1-yl)acetate. The choice of HNO₃/H₂SO₄ as an oxidizing system ensures regioselectivity at the 3-position, avoiding over-oxidation. Subsequent hydrolysis with NaOH in methanol yields dichloro-(3-hydroxy-adamantan-1-yl)acetic acid, a versatile intermediate for further derivatization.

Sulfamide Formation: Key Methodologies

Chlorosulfonation and Amine Coupling

Sulfamide synthesis typically involves reacting sulfamoyl chloride (ClSO₂NH₂) with amines. However, direct methods face challenges due to the reagent’s instability. US20080319225A1 outlines an alternative approach using chlorosulfonic acid (ClSO₃H) in dichloromethane at −30°C to +30°C. Decomposing the reaction mixture in ice-cold NH₄OH yields sulfonamides in up to 96% yield. Adapting this method, N-(2-adamantyl)-N'-propylsulfamide could be synthesized via sequential amine coupling:

  • React 2-adamantylamine with ClSO₂NH₂ to form N-(2-adamantyl)sulfamoyl chloride.

  • Treat with propylamine under basic conditions (e.g., Na₂CO₃) to install the second amine group.

Reductive Amination for Sulfamide Assembly

Reductive amination offers a one-pot route to sulfamides. As reported in PMC9917539, iridium(III)-catalyzed hydrogen borrowing enables [5 + 1] annulations, forming C–N bonds efficiently. Applying this strategy:

  • Condense 2-adamantylamine with propionaldehyde to generate an imine.

  • Reduce the imine using NaBH₄ or catalytic hydrogenation (e.g., Ru or Rh complexes) to yield the secondary amine.

  • React with sulfamide-forming reagents (e.g., SOCl₂/NH₃) to install the sulfamide moiety.
    This method avoids isolation of intermediates, improving overall yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
SolventDichloromethane or DMFPolar aprotic solvents enhance sulfonyl chloride stability.
Temperature−30°C (chlorosulfonation)Prevents side reactions.
Catalyst Loading0.6 g catalyst/mol substrateBalances cost and activity.

Catalytic Systems for Hydrogenation

The PMC9917539 review highlights Rh(I) complexes with ferrocene ligands as superior catalysts for asymmetric hydrogenation, reducing defluorination by-products to <1%. For adamantyl-containing substrates, Rh(I) or Ru(II) catalysts achieve >90% enantiomeric excess, critical for pharmaceutical applications.

Challenges and Mitigation Strategies

Steric Hindrance of the Adamantyl Group

The bulky 2-adamantyl group impedes nucleophilic attacks at the sulfamide center. Solutions include:

  • Using excess amine (2–3 eq.) to drive the reaction to completion.

  • Employing high-boiling solvents (e.g., DMF) to enhance reactivity at elevated temperatures (80–100°C).

Purification of Hydrophobic Products

This compound’s low solubility necessitates chromatographic purification on silica gel with ethyl acetate/hexane (1:3). Alternatively, recrystallization from ethanol/water mixtures (7:3) affords high-purity crystals .

Q & A

Basic Research Questions

Q. What methodologies are used to characterize the dual receptor antagonism of N-(2-adamantyl)-N'-propylsulfamide?

  • Experimental Design : Functional assays (e.g., radioligand binding or calcium flux assays) are employed to measure inhibitory potency (IC50) for endothelin receptor subtypes (ETA/ETB). For example, Macitentan showed IC50 values of 0.5 nM (ETA) and 3.5 nM (ETB) in vitro, with a potency ratio (ETA/ETB) of 50 .
  • Key Data : Free median IC50 values should align with therapeutic plasma concentrations observed in preclinical models. Dual antagonism is confirmed by increased endothelin-1 (ET-1) plasma levels in vivo, a hallmark of non-selective receptor blockade .

Q. How is the pharmacokinetic profile of this compound evaluated in preclinical studies?

  • Methodology : Oral administration in animal models (e.g., hypertensive Dahl salt-sensitive rats) with serial blood sampling to measure parent compound and active metabolite (e.g., ACT-132577 for Macitentan) concentrations. Pharmacokinetic parameters (AUC, Cmax, t1/2) are calculated using LC-MS/MS .
  • Critical Analysis : Compare metabolite potency (e.g., ACT-132577 is 5x less potent than Macitentan) and tissue distribution to assess target engagement .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro receptor affinity and in vivo efficacy for this compound?

  • Case Study : Macitentan’s metabolite ACT-132577 has lower in vitro potency but contributes to in vivo efficacy due to prolonged half-life (≈48 hours). Researchers use physiologically based pharmacokinetic (PBPK) modeling to integrate metabolite exposure and receptor occupancy data .
  • Data Interpretation : Validate findings by correlating free plasma IC50 values (e.g., 10–100 nM for Macitentan) with clinical outcomes (e.g., reduced pulmonary arterial hypertension mortality in the SERAPHIN trial) .

Q. What experimental strategies optimize the tissue-targeting properties of sulfamide derivatives like this compound?

  • Approach : Structural modifications (e.g., pyrimidine core and alkyl sulfamide groups in Macitentan) enhance tissue penetration and reduce hepatic metabolism. In silico docking studies guide residue-specific interactions with endothelin receptors .
  • Validation : Ex vivo receptor autoradiography in target tissues (e.g., pulmonary vasculature) confirms sustained receptor blockade despite low systemic exposure .

Q. How are drug-drug interaction risks assessed for sulfamide-based compounds during long-term therapy?

  • Methodology : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) in clinical trials. For Macitentan, cyclosporine increased AUC by 10%, while rifampin decreased exposure by 79%, necessitating dose adjustments .
  • Mitigation : Use therapeutic drug monitoring (TDM) and adjust dosing regimens based on patient-specific CYP polymorphisms .

Methodological Challenges and Solutions

Q. How do researchers validate the specificity of this compound in complex disease models (e.g., cancer or fibrosis)?

  • Experimental Design : Combine receptor antagonists (e.g., Macitentan) with pathway-specific inhibitors (e.g., Rho inhibitor CT04) to dissect ET-1/β-catenin crosstalk in colorectal cancer .
  • Data Analysis : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., matrix metalloproteinase inhibition) and refine compound selectivity .

Q. What in vitro assays best predict the therapeutic window of adamantyl-sulfamide derivatives?

  • Assays :

  • Cytotoxicity : MTT assays in primary human hepatocytes.
  • Receptor Off-Target Screening : Panels for GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel).
  • Cardiotoxicity : hERG channel inhibition assays (IC50 > 30 µM desired) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.